molecular formula C5H11NO2 B7770598 4-Aminopentanoic acid CAS No. 627-61-2

4-Aminopentanoic acid

Cat. No.: B7770598
CAS No.: 627-61-2
M. Wt: 117.15 g/mol
InChI Key: ABSTXSZPGHDTAF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminopentanoic acid can be synthesized through several methods. One notable method involves the reductive amination of levulinic acid using engineered glutamate dehydrogenase from Escherichia coli. This enzymatic approach is environmentally friendly and highly enantioselective, producing ®-4-aminopentanoic acid with high optical purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biomass-derived levulinic acid. The process includes a dual-enzyme system that utilizes cheap ammonia as the amino donor, resulting in high atom utilization and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopentanoic acid undergoes various chemical reactions, including:

    Reductive Amination: This reaction involves the conversion of carbonyl compounds to amines using reducing agents.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Reductive Amination: Common reagents include ammonia and reducing agents like sodium borohydride.

    Substitution Reactions: Typical reagents include alkyl halides and bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or palladium on carbon can be used.

Major Products:

    Reductive Amination: Produces this compound with high enantiomeric excess.

    Substitution Reactions: Can yield various substituted derivatives of this compound.

    Oxidation and Reduction: Results in oxidized or reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-aminopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist for certain receptors in the central nervous system, modulating neurotransmitter release and neuronal activity. The compound’s effects are mediated through its binding to gamma-aminobutyric acid (GABA) receptors, influencing inhibitory neurotransmission .

Comparison with Similar Compounds

    Gamma-aminobutyric acid (GABA): Shares structural similarities but differs in its specific biological functions.

    4-Aminobutyric acid: Another gamma-amino acid with distinct properties and applications.

Uniqueness: 4-Aminopentanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its high enantiomeric purity and environmentally friendly synthesis methods further distinguish it from other similar compounds .

Properties

IUPAC Name

4-aminopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSTXSZPGHDTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901029
Record name (+/-)-4-Aminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13880-74-5, 627-61-2
Record name 4-Aminovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013880745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-4-Aminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDM626IVRT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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